molecular formula C9H11ClFNO2 B2744362 3-(4-Amino-3-fluorophenyl)propanoic acid hydrochloride CAS No. 2229434-21-1

3-(4-Amino-3-fluorophenyl)propanoic acid hydrochloride

Cat. No.: B2744362
CAS No.: 2229434-21-1
M. Wt: 219.64
InChI Key: ZAJAFBCBKJNHFB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-Amino-3-fluorophenyl)propanoic acid hydrochloride is a useful research compound. Its molecular formula is C9H11ClFNO2 and its molecular weight is 219.64. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Molecular Structure and Synthesis Techniques

Research has delved into the molecular structure and synthesis techniques of related compounds, offering insights into their chemical properties and potential applications. For instance, studies on the vibrational and electronic structure of unnatural 3-amino-3-(4-fluorophenyl)propionic acid, a non-proteinogenic amino acid and fluorinated building block in synthesis, have utilized ab initio and DFT computations. These studies aid in understanding the compound's intra- and intermolecular interactions, highlighting its role in enhancing molecular design for various applications (Pallavi & Tonannavar, 2020).

Antibacterial and Antimicrobial Applications

Several studies have synthesized and evaluated the antimicrobial activity of derivatives containing 3-(4-Amino-3-fluorophenyl)propanoic acid hydrochloride. For example, compounds synthesized from 3-[(2-Hydroxyphenyl)amino]butanoic and 3-[(2-hydroxy-5-methyl(chloro)phenyl)amino]butanoic acids, converted into derivatives with antimicrobial properties, exhibited significant activity against Staphylococcus aureus and Mycobacterium luteum (Mickevičienė et al., 2015).

Biosynthetic Incorporation and Fluorescent Properties

The biosynthetic incorporation of fluorophores into proteins at defined sites for studying protein structure and dynamics in vitro and in vivo represents another application. A study demonstrated the genetic encoding of a fluorescent amino acid, showcasing the potential of such compounds in biochemical and cellular studies (Summerer et al., 2006).

Corrosion Inhibition

Compounds related to this compound have been investigated for their corrosion inhibition properties. For instance, the inhibition performance of certain organic compounds on mild steel in hydrochloric acid medium has been tested, showing high inhibition efficiency and potential applications in protecting metallic materials from corrosion (Bentiss et al., 2009).

Synthesis of New Biological Active Molecules

The synthesis of new biological active molecules, incorporating fluorine-containing compounds for potential antibacterial agents, demonstrates the utility of this compound and its derivatives in drug discovery and development. These compounds, due to their pharmacophores, exhibit promising antibacterial activities, paving the way for the development of new therapeutic agents (Holla, Bhat, & Shetty, 2003).

Properties

IUPAC Name

3-(4-amino-3-fluorophenyl)propanoic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10FNO2.ClH/c10-7-5-6(1-3-8(7)11)2-4-9(12)13;/h1,3,5H,2,4,11H2,(H,12,13);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAJAFBCBKJNHFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CCC(=O)O)F)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClFNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.